molecular formula C7H5Cl2F9Si B1588022 (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane CAS No. 38436-16-7

(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane

Cat. No.: B1588022
CAS No.: 38436-16-7
M. Wt: 359.09 g/mol
InChI Key: CGKIQOVGPIHEDZ-UHFFFAOYSA-N
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Description

(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane: is a highly fluorinated hydrocarbon with the molecular formula C7H7Cl2F9Si and a molecular weight of 361.11 g/mol . This compound is known for its unique properties, including high chemical stability, low surface energy, and hydrophobicity. It is commonly used in various fields such as chemistry, materials science, and biochemistry .

Mechanism of Action

Target of Action

(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane, also known as dichloro(methyl)(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane, is a type of organofluorine compound. The primary targets of this compound are surfaces where it is applied as a surface modifying agent .

Mode of Action

The compound this compound interacts with the surfaces by forming a thin layer of silane. This interaction results in the modification of the surface properties, such as hydrophobicity .

Biochemical Pathways

It is known that the compound can be used for the preparation of a sesquisiloxane derivative with free radical polymerisable functional groups .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of surface properties. By forming a thin layer of silane on the surface, the compound can enhance the surface’s hydrophobicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound reacts rapidly with moisture, water, and protic solvents . Therefore, the presence of these substances in the environment could potentially affect the compound’s ability to modify surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane typically involves the reaction of (1H,1H,2H,2H-Perfluoro-n-hexyl)trichlorosilane with methyl lithium or methyl magnesium chloride under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: (1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

dichloro-methyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2F9Si/c1-19(8,9)3-2-4(10,11)5(12,13)6(14,15)7(16,17)18/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVXETNSVRUKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880411
Record name Dichloro(methyl)[(perfluorobutyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38436-16-7
Record name Dichloromethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38436-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloro(methyl)[(perfluorobutyl)ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane
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(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane
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(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane
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(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane
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(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane
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(1H,1H,2H,2H-Perfluoro-n-hexyl)methyldichloro-silane

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